molecular formula C7H4BrF3O2 B1409773 2-Bromo-4-difluoromethoxy-5-fluorophenol CAS No. 1805023-70-4

2-Bromo-4-difluoromethoxy-5-fluorophenol

Cat. No.: B1409773
CAS No.: 1805023-70-4
M. Wt: 257 g/mol
InChI Key: UCYXPWDIMHOZKA-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethoxy-5-fluorophenol: is an organic compound with the molecular formula C7H4BrF3O2 . It is a derivative of phenol, characterized by the presence of bromine, fluorine, and difluoromethoxy groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-5-fluorophenol typically involves multi-step reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Bromination: The phenol derivative is brominated using bromine in the presence of a solvent like dichloromethane, often under cooling conditions to control the reaction temperature.

    Fluorination: The brominated intermediate undergoes fluorination using a fluorinating agent such as potassium fluoride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-5-fluorophenol involves its interaction with specific molecular targets. In medicinal applications, it may act on serotonin receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and the structure of the synthesized derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-difluoromethoxy-5-fluorophenol is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties. These groups enhance its reactivity and make it a versatile intermediate for various synthetic applications .

Biological Activity

2-Bromo-4-difluoromethoxy-5-fluorophenol (CAS No. 1805023-70-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine, fluorine, and difluoromethoxy groups, which enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.

The molecular formula of this compound is C7H4BrF3O2. Its structure is characterized by:

  • Bromine (Br) : Enhances electrophilicity.
  • Fluorine (F) : Increases lipophilicity and alters metabolic stability.
  • Difluoromethoxy group : Contributes to the compound's unique chemical properties.

These structural features make it a valuable intermediate in organic synthesis and a candidate for various biological applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including:

  • Serotonin Receptors : Preliminary studies suggest that this compound may act as an antagonist at serotonin receptors (5-HT3 and 5-HT4), influencing neurotransmission pathways.
  • Enzymatic Interactions : The compound can interact with various enzymes, potentially modulating their activity and impacting cellular processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, related compounds with similar structural motifs have shown significant cytotoxic effects against cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
6lA5490.46 ± 0.02Induces apoptosis via mitochondrial pathways
6kA5493.14 ± 0.29Induces apoptosis
5-FUA5494.98 ± 0.41Clinical control

The compound with a bromo substitution exhibited potent inhibitory activity against A549 lung cancer cells, indicating that halogenated phenolic compounds may be promising candidates for further development as anticancer agents .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of derivatives based on the structure of this compound were synthesized to evaluate their biological activities. These studies revealed that modifications in the halogen substituents significantly impacted their potency against various cancer cell lines .
  • Pharmacological Applications : The compound is being explored for its potential use in treating conditions related to serotonin dysregulation, such as anxiety and depression, due to its interaction with serotonin receptors.
  • Industrial Applications : Beyond its biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals and advanced materials, highlighting its versatility in both medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)4(9)2-5(3)12/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYXPWDIMHOZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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